methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
Description
Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzoate ester linked to a dipyrido-pyrimidine core, which is known for its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-20(26)14-7-5-13(6-8-14)18(24)22-11-9-16-15(12-22)19(25)23-10-3-2-4-17(23)21-16/h2-8,10H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVMFWCBFVNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism by which methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2-carbonyl)benzoate: shares structural similarities with other heterocyclic compounds such as quinolones, pyrimidines, and indoles.
Quinolones: Known for their antibacterial properties, quinolones have a similar fused ring structure but differ in their functional groups and specific biological activities.
Pyrimidines: These compounds are essential in nucleic acid chemistry and have diverse applications in medicine and agriculture.
Uniqueness
The uniqueness of methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)benzoate lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a complex organic compound that belongs to a class of triazatricyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure that incorporates a triazatricyclo framework with multiple functional groups that enhance its reactivity and potential biological applications. Its molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃ |
| Molecular Weight | 321.33 g/mol |
| Key Functional Groups | Carbonyl, Triazole |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against a panel of eight bacterial species.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.011 | 0.020 |
This compound outperformed standard antibiotics such as ampicillin and streptomycin in several tests, indicating its potential as a new antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Studies involving various cancer cell lines showed that the compound inhibited cell proliferation significantly.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Study on Antimicrobial Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 0.004 mg/mL against E. coli, showcasing its potential as an effective antibacterial agent .
- Anticancer Research : Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with methyl 4-(2-oxo...) led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
